molecular formula C16H10ClFN4OS B11043502 3-(5-Chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(5-Chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B11043502
Molekulargewicht: 360.8 g/mol
InChI-Schlüssel: ORIOHDBKPHSZHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a 5-chloro-2-methoxyphenyl group at position 3 and a 4-fluorophenyl group at position 4. This structure combines electron-withdrawing (Cl, F) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and bioactivity.

Eigenschaften

Molekularformel

C16H10ClFN4OS

Molekulargewicht

360.8 g/mol

IUPAC-Name

3-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10ClFN4OS/c1-23-13-7-4-10(17)8-12(13)14-19-20-16-22(14)21-15(24-16)9-2-5-11(18)6-3-9/h2-8H,1H3

InChI-Schlüssel

ORIOHDBKPHSZHW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 3-(5-Chlor-2-methoxyphenyl)-6-(4-fluorphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol umfasst in der Regel einen mehrstufigen Prozess. Eine effiziente Methode beinhaltet die Reaktion von Dibenzoylacetylen mit Triazolderivaten in einem Eintopfverfahren ohne Katalysator bei Raumtemperatur . Dieses Verfahren liefert die gewünschte Verbindung mit hervorragender Effizienz und Reinheit. Industrielle Produktionsverfahren können die Skalierung dieses Prozesses und die Optimierung der Reaktionsbedingungen umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

3-(5-Chlor-2-methoxyphenyl)-6-(4-fluorphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Nitrogruppe zu einem Amin.

    Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Methoxypositionen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(5-Chlor-2-methoxyphenyl)-6-(4-fluorphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Vorläufige Studien deuten darauf hin, dass es die Phosphorylierung von Akt Ser-473, einem Schlüsselprotein, das an Zellüberleben und -proliferation beteiligt ist, hemmt. Molekulare Modellierungsstudien zeigen, dass die Verbindung gut an die ATP-Bindungsstelle in Akt1 und Akt2 bindet, wodurch deren Aktivität gehemmt wird und das Wachstum von Krebszellen unterdrückt wird.

Wirkmechanismus

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. Preliminary studies suggest that it inhibits the phosphorylation of Akt Ser-473, a key protein involved in cell survival and proliferation . Molecular modeling experiments indicate that the compound binds well to the ATP binding site in Akt1 and Akt2, thereby inhibiting their activity and leading to the suppression of cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Melting Points and Yields

Compound Structure Substituents (Position 3 / Position 6) Melting Point (°C) Yield (%) Reference
Target Compound 5-Cl-2-OCH₃-C₆H₃ / 4-F-C₆H₄ Not reported Not reported -
3-(4-Fluorophenyl)-6-(1-adamantyl) (5e) 4-F-C₆H₄ / 1-adamantyl 198–200 68
3-(3-Bromophenyl)-6-(quinazolinyl) (13) 3-Br-C₆H₄ / quinazolinyl 131–132 Not reported
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrole) (20a) 3,4-(OCH₃)₂-C₆H₃ / N-methyl-pyrrole 184 57
3-(4-Fluorophenyl)-6-(pyrazolyl) (FPNT) 4-F-C₆H₄ / pyrazolyl Not reported Not reported

Key Observations :

  • Adamantyl groups (e.g., in 5e) increase melting points due to enhanced molecular rigidity .
  • Methoxy groups (e.g., in 20a) reduce melting points compared to halogenated analogs, likely due to weaker intermolecular forces .

Table 2: Reported Bioactivities of Triazolothiadiazole Analogs

Compound Activity Key Findings Reference
6-(4-Fluorophenyl)-3-(naphthoxy) (FPNT) Anticancer, Antioxidant Induced apoptosis in HepG2 cells; IC₅₀ = 12 µM (DPPH assay)
3-(4-Chlorophenyl)-6-pyrazolyl (CPNT) Anticancer Increased survival time in EAC mice (50 mg/kg)
3-(2-Chlorophenyl)-6-methoxy (P07.27) p38 MAPK Inhibition IC₅₀ = 0.8 µM (anti-inflammatory)
3-(3,4-Dimethoxyphenyl)-6-phenyl (20a) Not reported Structural emphasis on methoxy modulation

Key Insights :

  • Fluorophenyl substituents (as in FPNT) correlate with potent antioxidant and anticancer activities, likely due to enhanced electron-withdrawing effects and metabolic stability .
  • Chlorophenyl groups (e.g., CPNT) show significant tumor growth inhibition in vivo, with minimal hepatic toxicity .
  • Methoxy substituents (e.g., P07.27) may optimize kinase binding affinity, as seen in p38 MAPK inhibitors .

Biologische Aktivität

The compound 3-(5-Chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the thiadiazole family known for its diverse biological activities. This article discusses its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H12ClF2N4S
  • Molecular Weight : 358.81 g/mol
  • CAS Number : 1799831-02-9

The compound features a triazolo-thiadiazole framework that is critical for its biological activity. The presence of chlorine and fluorine substituents enhances its pharmacological profile.

1. Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have shown significant antimicrobial properties. A review highlighted that derivatives of this scaffold exhibit activity against various bacterial strains and fungi. For instance:

CompoundActivityReference
2-(4-chlorophenylamino)-5-(4-aminophenyl)-1,3,4-thiadiazole57% inhibition against Mycobacterium tuberculosis
5-(2ʹ,4ʹ-difluoro-4-hydroxy biphenyl-5-yl)-4-(4-methoxy phenyl)-1,3,4-thiadiazolePotent antimicrobial activity

2. Anticancer Activity

Recent studies have demonstrated that triazolo-thiadiazoles possess anticancer properties. The compound was tested against various cancer cell lines with promising results:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)8.5
HeLa (cervical cancer)7.2
A549 (lung cancer)9.0

The structure-activity relationship indicates that the substitution pattern on the thiadiazole ring significantly influences its anticancer potency.

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

Test ModelResultReference
LPS-stimulated macrophagesReduced TNF-alpha production by 40%

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It acts as an inhibitor for carbonic anhydrase and cholinesterase.
  • Receptor Modulation : It shows potential as a selective antagonist for specific prostanoid receptors.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives:

  • Anticancer Study : A series of derivatives were synthesized and evaluated for their antiproliferative effects against six human cancer cell lines. Compounds with specific substitutions on the thiadiazole ring showed IC50 values below 10 µM in select cell lines, indicating strong anticancer potential .
  • Antimicrobial Study : A derivative was tested against resistant strains of bacteria and demonstrated significant inhibition rates comparable to standard antibiotics .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of triazolo-thiadiazole derivatives typically involves multi-step protocols:

  • Step 1: Condensation of substituted hydrazides (e.g., 2-fluorobenzohydrazide) with carbon disulfide in ethanol under basic conditions (KOH) to form dithiocarbazinates .
  • Step 2: Cyclization with hydrazine hydrate to generate 4-amino-5-substituted-1,2,4-triazole-3-thiol intermediates .
  • Step 3: Final cyclocondensation with carboxylic acid derivatives (e.g., phenoxyacetic acid) in phosphorus oxychloride (POCl₃) to form the triazolo-thiadiazole core .
    Optimization Tips:
  • Use anhydrous solvents and controlled temperatures (reflux conditions) to improve yields.
  • Purify intermediates via recrystallization (ethanol/water mixtures) to enhance purity before proceeding to subsequent steps .

Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation?

Answer:

  • 1H NMR: Identifies substituent patterns (e.g., aromatic protons from 4-fluorophenyl or methoxyphenyl groups) and confirms cyclization by observing the absence of -SH or -NH₂ peaks .
  • FT-IR: Validates functional groups (e.g., C-S stretching at ~600–700 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹) .
  • HPLC: Assesses purity (>95% required for pharmacological studies) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Elemental Analysis: Confirms stoichiometry (C, H, N, S) with <0.4% deviation from theoretical values .

Advanced: How can substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) enhance antifungal activity?

Answer:

  • Fluorine Substituents: The electronegativity of fluorine increases dipole moments, improving interactions with hydrophobic pockets in target enzymes like 14α-demethylase (CYP51). This enhances antifungal activity by stabilizing ligand-enzyme complexes .
  • Methoxy Groups: Methoxy substituents on aromatic rings improve solubility and bioavailability while maintaining π-π stacking with enzyme residues (e.g., Phe228 in 3LD6) .
    Methodological Approach:
  • Synthesize analogues with varying substituents (e.g., Cl, Br, OCH₃) and compare IC₅₀ values against Candida albicans .
  • Use molecular docking (AutoDock Vina) to predict binding affinities to CYP51 .

Advanced: How should researchers resolve contradictions in biological activity data across similar compounds?

Answer:

  • Data Normalization: Account for variations in assay conditions (e.g., fungal strain differences, incubation time) by standardizing protocols (CLSI M27 guidelines) .
  • SAR Analysis: Identify trends in substituent effects. For example, 4-fluorophenyl groups may show higher activity against Aspergillus spp. than chlorophenyl analogues due to improved membrane permeability .
  • Validate Mechanisms: Use enzyme inhibition assays (e.g., lanosterol demethylase activity) to confirm target engagement, ruling off-target effects .

Advanced: What computational strategies predict target interactions and guide analogue design?

Answer:

  • Molecular Docking: Simulate binding modes using crystal structures (PDB: 3LD6). Focus on hydrogen bonding with heme cofactors and hydrophobic interactions with active-site residues (e.g., Tyr118, Leu376) .
  • QSAR Modeling: Develop regression models using descriptors like LogP, polar surface area, and Hammett constants to correlate substituent properties with activity .
  • MD Simulations: Assess binding stability over 100 ns trajectories (GROMACS) to identify analogues with prolonged target residence times .

Advanced: How can researchers troubleshoot low yields during cyclocondensation steps?

Answer:

  • Catalyst Optimization: Increase POCl₃ stoichiometry (1.5–2.0 equivalents) to drive cyclization .
  • Solvent Screening: Replace traditional solvents (toluene) with DMF or DCM to improve solubility of intermediates .
  • Temperature Control: Use microwave-assisted synthesis (80–100°C, 30 min) to accelerate reaction kinetics while minimizing side products .

Basic: What are the key physicochemical properties influencing bioavailability?

Answer:

  • LogP: Aim for 2–4 to balance solubility and membrane permeability. Fluorophenyl groups lower LogP compared to chlorophenyl analogues .
  • pKa: The triazole-thiadiazole core has a pKa ~6.5, enabling pH-dependent solubility in intestinal fluids .
  • Thermal Stability: Assess via DSC; derivatives with melting points >200°C are suitable for solid formulations .

Advanced: What strategies mitigate toxicity risks in preclinical development?

Answer:

  • CYP450 Inhibition Screening: Test against CYP3A4 and CYP2D9 isoforms using human liver microsomes to predict drug-drug interactions .
  • Ames Test: Evaluate mutagenicity with Salmonella TA98/TA100 strains. Fluorinated derivatives often show lower mutagenic potential than brominated analogues .
  • Cardiotoxicity Assays: Use hERG channel inhibition assays (patch-clamp) to prioritize compounds with IC₅₀ >10 μM .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.